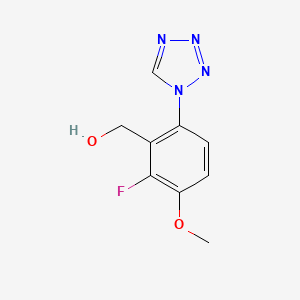
1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a hydroxyphenyl group, and a chloropropanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one typically involves multiple steps. One common method involves the bromination of a precursor compound, followed by further functionalization to introduce the chloropropanone group. For example, the bromination of a methyl group on a phenyl ring can be achieved using reagents such as sodium bromate and sodium bromide in the presence of sulfuric acid . The resulting bromomethyl compound can then be reacted with a chloropropanone derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyphenyl group can be oxidized to form quinones or reduced to form phenols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyphenyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized derivatives of the hydroxyphenyl group.
Reduction: Alcohols or other reduced derivatives of the carbonyl group.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one is unique due to the presence of both a bromomethyl group and a chloropropanone group, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a combination of functional groups that can be exploited for diverse chemical transformations and biological interactions.
Eigenschaften
Molekularformel |
C10H10BrClO2 |
|---|---|
Molekulargewicht |
277.54 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-4-hydroxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClO2/c11-5-8-4-9(13)2-1-7(8)3-10(14)6-12/h1-2,4,13H,3,5-6H2 |
InChI-Schlüssel |
CTNIMQWDZKBILE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)CBr)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
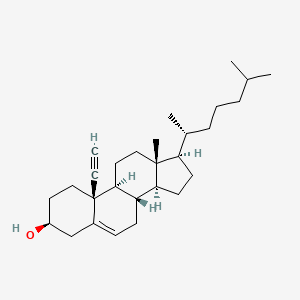
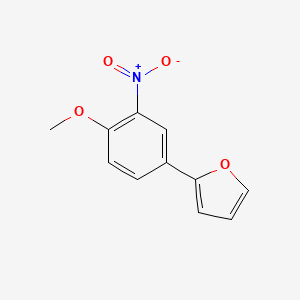

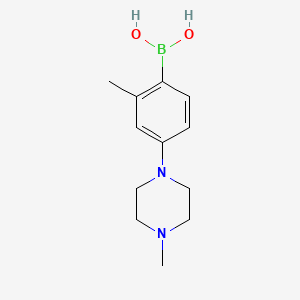
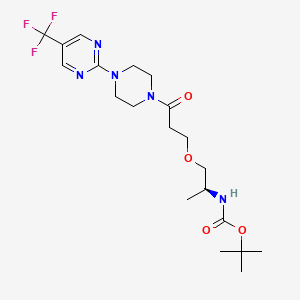
![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)

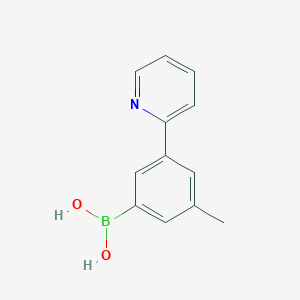
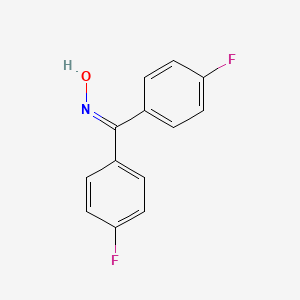
![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
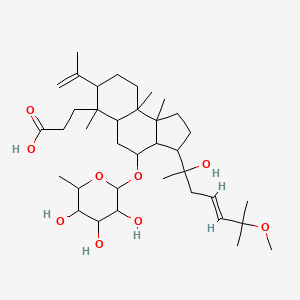
![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
